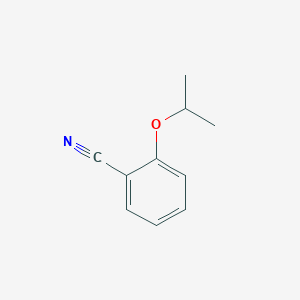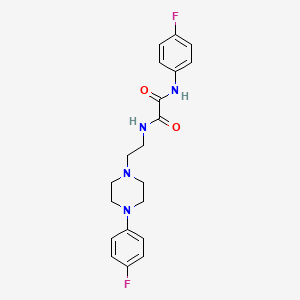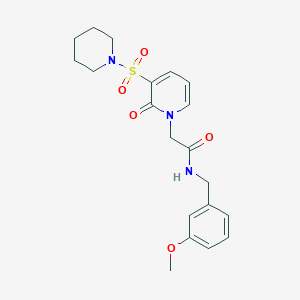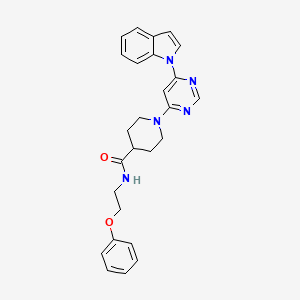
2-Isopropoxybenzonitrile
Vue d'ensemble
Description
2-Isopropoxybenzonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of an isopropoxy group attached to a benzonitrile core. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-Isopropoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and dyes.
Safety and Hazards
5-Bromo-2-isopropoxybenzonitrile, a related compound, is classified as harmful if swallowed or in contact with skin, and toxic if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Relevant Papers The relevant papers retrieved do not provide specific information on 2-Isopropoxybenzonitrile. They mostly discuss related compounds and their properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzonitrile+Isopropyl BromideK2CO3,Refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: 2-Isopropoxybenzoic acid or 2-Isopropoxybenzaldehyde.
Reduction: 2-Isopropoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-Isopropoxybenzonitrile largely depends on its functional groups. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution. The isopropoxy group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparaison Avec Des Composés Similaires
2-Methoxybenzonitrile: Similar structure with a methoxy group instead of an isopropoxy group.
2-Ethoxybenzonitrile: Contains an ethoxy group in place of the isopropoxy group.
2-Butoxybenzonitrile: Features a butoxy group instead of an isopropoxy group.
Uniqueness: 2-Isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can impart different physical and chemical properties compared to its analogs
Propriétés
IUPAC Name |
2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGJJZPHGNGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2662424.png)
![[Cis-2-ethynylcyclopropyl]methanol](/img/structure/B2662425.png)

![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2662430.png)

![1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2662432.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide](/img/structure/B2662433.png)
![2-Chloro-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B2662435.png)
![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine](/img/structure/B2662436.png)
![2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2662437.png)

![N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2662440.png)
